

In-Depth Technical Guide to PROTAC FKBP Degradar-3

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Compound of Interest

Compound Name: PROTAC FKBP Degradar-3

Cat. No.: B10828435

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Introduction

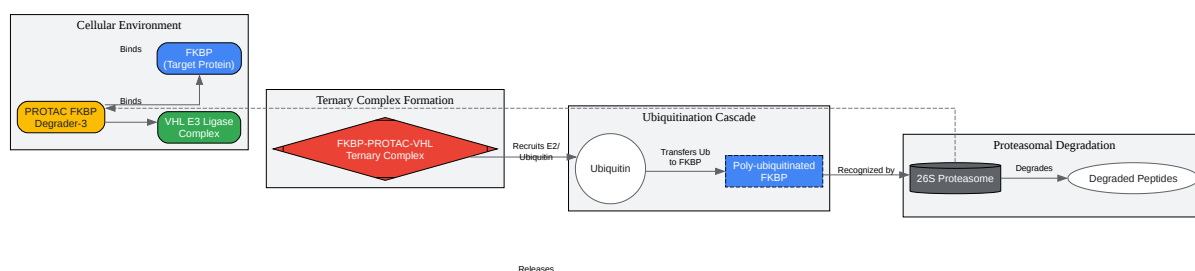
PROTAC FKBP Degradar-3, also identified as compound 10 in seminal research, is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is a potent and valuable tool compound for inducing the degradation of FK506-binding proteins (FKBPs), particularly FKBP12. This molecule is composed of three key components: a ligand that binds to FKBP proteins, a linker moiety, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, **PROTAC FKBP Degradar-3** facilitates the targeted ubiquitination and subsequent degradation of FKBP proteins.

Core Molecular Profile

Property	Value
Chemical Formula	C ₆₈ H ₉₀ N ₆ O ₁₇ S
Molecular Weight	1295.54 g/mol
CAS Number	2079056-43-0
Mechanism of Action	Induces targeted protein degradation of FKBP by recruiting the VHL E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of the target protein.
Target Protein	FK506-Binding Proteins (FKBPs), including FKBP12
E3 Ligase Recruited	von Hippel-Lindau (VHL)

Mechanism of Action

PROTAC FKBP Degradator-3 operates through a catalytic mechanism that leverages the cell's endogenous ubiquitin-proteasome system.



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Mechanism of Action of **PROTAC FKBP Degradar-3**.

- **Binding:** The PROTAC molecule simultaneously binds to an FKBP target protein and the VHL E3 ubiquitin ligase.
- **Ternary Complex Formation:** This dual binding results in the formation of a transient ternary complex, bringing the target protein and the E3 ligase into close proximity.
- **Ubiquitination:** Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the FKBP protein. This process is repeated to form a polyubiquitin chain.
- **Proteasomal Recognition and Degradation:** The polyubiquitinated FKBP is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the target protein into small peptides.

- **Catalytic Cycle:** The PROTAC molecule is then released and can engage another target protein and E3 ligase, initiating a new cycle of degradation.

Quantitative Data

The primary literature reports on the ubiquitination activity of **PROTAC FKBP Degradar-3**. Treatment of cells expressing EGFP-FKBP with 250 nM of the degrader resulted in a significant increase in the polyubiquitination of the fusion protein within the first hour.[\[1\]\[2\]\[3\]\[4\]\[5\]\[6\]](#) Mass spectrometry analysis identified a specific background lysine residue on EGFP (Lys158) as being ubiquitylated upon recruitment of the endogenous VHL E3 ligase by the PROTAC.[\[1\]\[2\]\[5\]\[6\]](#)

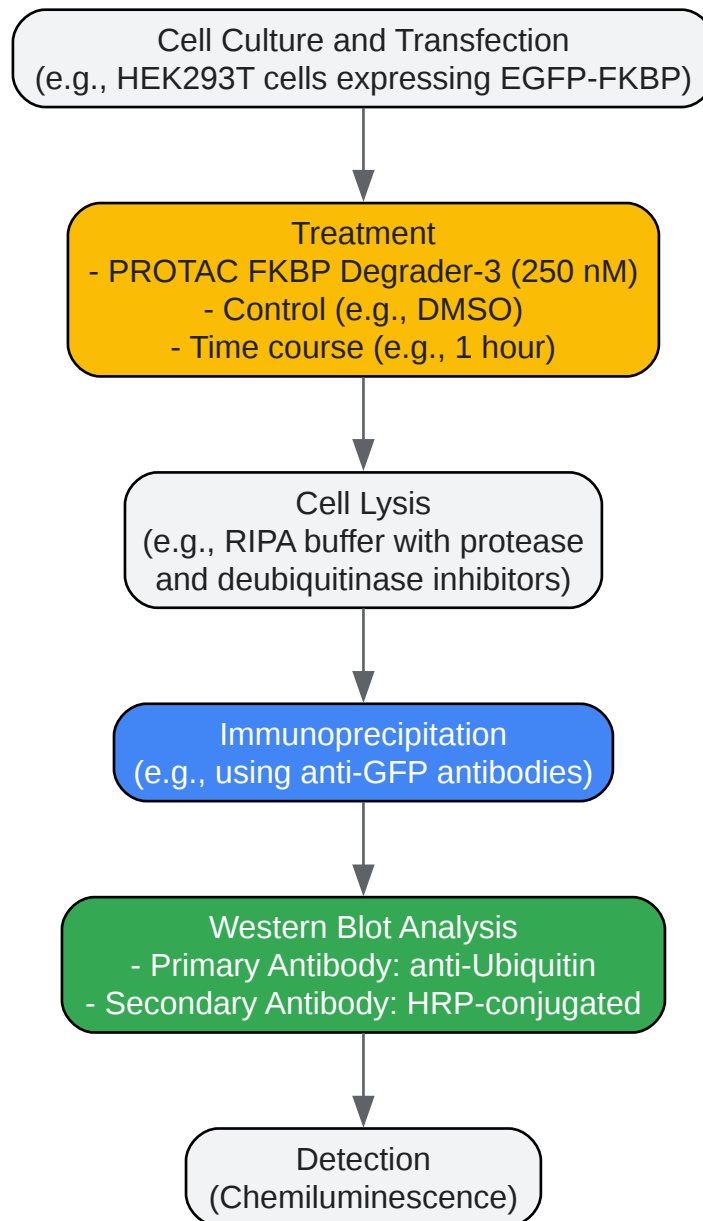
While specific DC_{50} (concentration for 50% degradation) and D_{max} (maximum degradation) values for FKBP protein are not detailed in the primary publication, the potent induction of ubiquitination at nanomolar concentrations is a strong indicator of its degradation efficiency.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **PROTAC FKBP Degradar-3**.

In Vitro Ubiquitination Assay

This assay is designed to demonstrate the PROTAC-dependent ubiquitination of a target protein in a controlled cellular environment.



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Workflow for In Vitro Ubiquitination Assay.

1. Cell Culture and Transfection:

- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

- Cells are transiently transfected with a plasmid encoding the target protein fused to a tag (e.g., EGFP-FKBP) using a suitable transfection reagent according to the manufacturer's protocol.

2. Compound Treatment:

- 24-48 hours post-transfection, the cell culture medium is replaced with fresh medium containing either **PROTAC FKBP Degradar-3** (e.g., at a final concentration of 250 nM) or a vehicle control (e.g., DMSO).
- Cells are incubated for the desired time points (e.g., 1 hour) to allow for PROTAC-induced ubiquitination.

3. Cell Lysis:

- After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, MG132, and PR-619) to preserve the ubiquitinated state of proteins.

4. Immunoprecipitation:

- Cell lysates are clarified by centrifugation.
- The supernatant is incubated with an antibody against the tag of the target protein (e.g., anti-GFP antibody) overnight at 4°C with gentle rotation.
- Protein A/G agarose beads are added to capture the antibody-protein complexes.
- The beads are washed multiple times with lysis buffer to remove non-specific binding.

5. Western Blot Analysis:

- The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
- The samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- The membrane is incubated with a primary antibody against ubiquitin to detect the polyubiquitin chains on the target protein.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

6. Detection:

- The signal is visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. An increase in the high-molecular-weight smear in the PROTAC-treated sample compared to the control indicates successful ubiquitination of the target protein.

Mass Spectrometry Analysis of Ubiquitination Sites

This protocol details the methodology to identify the specific lysine residues on the target protein that are ubiquitinated following PROTAC treatment.

1. Sample Preparation:

- Follow steps 1-4 of the In Vitro Ubiquitination Assay to immunoprecipitate the target protein.

2. In-gel Digestion:

- The immunoprecipitated proteins are run briefly on an SDS-PAGE gel and the gel is stained with Coomassie Blue.
- The protein band corresponding to the target protein is excised.
- The gel piece is destained, reduced with dithiothreitol (DTT), and alkylated with iodoacetamide.
- The protein is digested in-gel with a protease such as trypsin overnight at 37°C.

3. Peptide Extraction and Desalting:

- The resulting peptides are extracted from the gel, and the solution is dried down.
- The peptides are desalted using a C18 StageTip or equivalent.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- The desalted peptides are analyzed by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
- Peptides are separated by reverse-phase chromatography and subjected to data-dependent acquisition where peptide ions are fragmented to generate tandem mass spectra.

5. Data Analysis:

- The raw mass spectrometry data is processed using a database search engine (e.g., MaxQuant or Proteome Discoverer).
- The spectra are searched against a protein database containing the sequence of the target protein.
- The search parameters include variable modifications for ubiquitination (diglycine remnant on lysine).
- The identified ubiquitination sites are filtered based on a false discovery rate (FDR) of <1%.

Conclusion

PROTAC FKBP Degradator-3 is a well-characterized chemical probe for inducing the degradation of FKBP proteins. Its defined mechanism of action, leveraging the VHL E3 ligase, and its demonstrated ability to induce rapid ubiquitination of its target make it an invaluable tool for studying the biological functions of FKBP proteins and for the broader development of targeted protein degradation as a therapeutic strategy. The experimental protocols provided herein offer a robust framework for researchers to utilize and further investigate the activity of this and other PROTAC molecules.

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